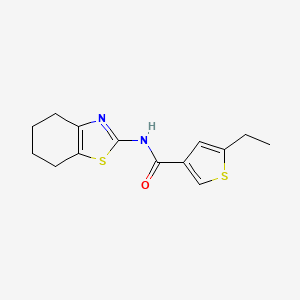
5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide is not fully understood. However, research has shown that this compound may exert its effects through various mechanisms, including:
1. Inhibition of oxidative stress - Studies have shown that this compound may reduce oxidative stress, which is implicated in various diseases.
2. Modulation of signaling pathways - Research has shown that this compound may modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects
Research has shown that this compound may have various biochemical and physiological effects, including:
1. Neuroprotection - Studies have shown that this compound may protect neurons from damage, potentially reducing the risk of neurodegenerative diseases.
2. Anti-cancer activity - Research has shown that this compound may inhibit the growth of cancer cells, potentially reducing the risk of cancer.
3. Anti-inflammatory activity - Studies have shown that this compound may reduce inflammation, potentially reducing the risk of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its potential neuroprotective, anti-cancer, and anti-inflammatory properties. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action.
Future Directions
There are many future directions for research on 5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide, including:
1. Further studies on its mechanism of action - More research is needed to fully understand how this compound exerts its effects.
2. Clinical trials - Clinical trials are needed to determine the safety and efficacy of this compound as a potential treatment for various diseases.
3. Development of analogs - Developing analogs of this compound may lead to the discovery of more potent and selective compounds.
4. Studies on its pharmacokinetics - More research is needed to understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion.
5. Studies on its toxicity - More research is needed to determine the toxicity of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Studies have shown that this compound has neuroprotective, anti-cancer, and anti-inflammatory properties, making it a potential treatment for various diseases. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, toxicity, and potential side effects. Developing analogs of this compound may lead to the discovery of more potent and selective compounds.
Scientific Research Applications
5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide has been the subject of various scientific research studies due to its potential applications in different fields. Some of the research areas where this compound has been studied include:
1. Neuroprotection - Studies have shown that this compound has neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-cancer activity - Research has shown that this compound has anti-cancer activity, making it a potential treatment for various types of cancer.
3. Anti-inflammatory activity - Studies have shown that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-ethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-2-10-7-9(8-18-10)13(17)16-14-15-11-5-3-4-6-12(11)19-14/h7-8H,2-6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYSOKIJBMTGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



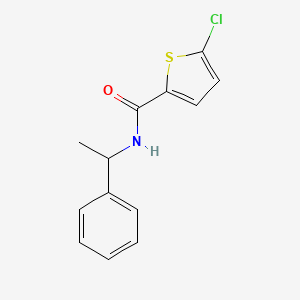
![1-(2,6-difluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430970.png)
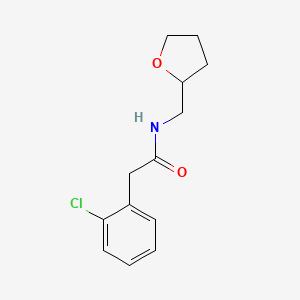
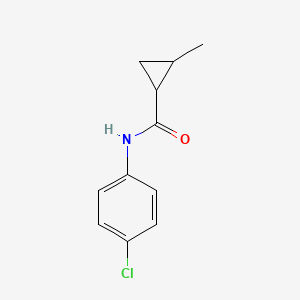
![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)
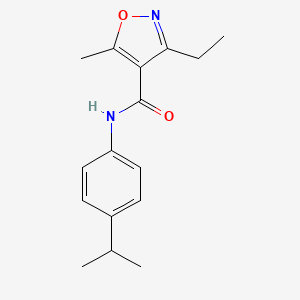
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
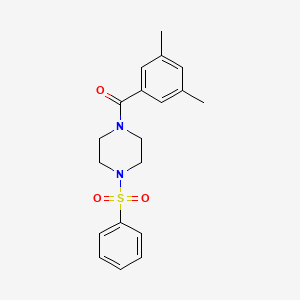
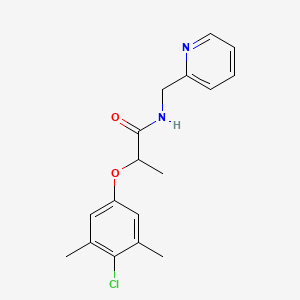
![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
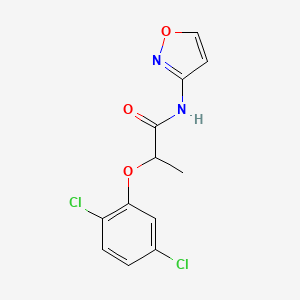


![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)